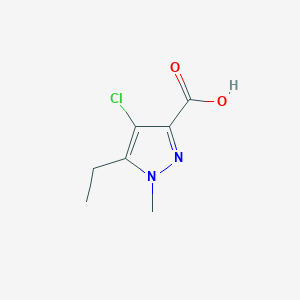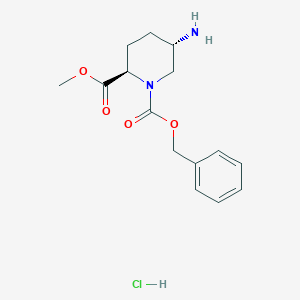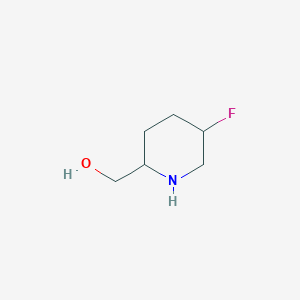
4-(3,4-Dichlorophenyl)-3-fluoropiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-3-fluoropiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a 3,4-dichlorophenyl group and a fluorine atom attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine typically involves the reaction of 3,4-dichlorophenylamine with a fluorinated piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted piperidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-(3,4-Dichlorophenyl)-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(3,4-Dichlorophenyl)-3-fluoropiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antitubercular agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
4-(3,4-Dichlorophenyl)-3-fluoropiperidine can be compared with other similar compounds, such as:
3,4-Dichlorophenyl isothiocyanate: Used in protein modification and labeling.
3,4-Dichlorophenylacetic acid: Used in the synthesis of tetra substituted diethylenetriamines.
3,4-Dichlorophenyl isocyanate: Used in the synthesis of substituted urea derivatives.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
特性
分子式 |
C11H12Cl2FN |
|---|---|
分子量 |
248.12 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)-3-fluoropiperidine |
InChI |
InChI=1S/C11H12Cl2FN/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-2,5,8,11,15H,3-4,6H2 |
InChIキー |
IIPQUCWGGYSYPP-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1C2=CC(=C(C=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




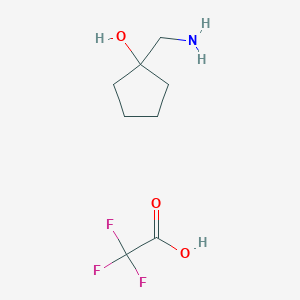

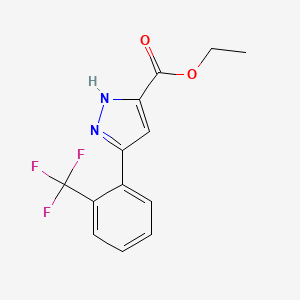
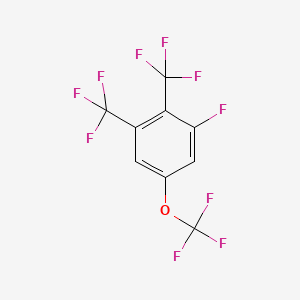


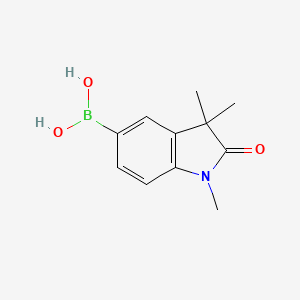
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
